![molecular formula C21H21ClN2O5 B2505774 (Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 2173632-51-2](/img/structure/B2505774.png)
(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
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Overview
Description
The compound "(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide" is a complex molecule that appears to be related to a family of cyano-containing enamide derivatives. These compounds have been studied for their unique molecular interactions and structural characteristics. The papers provided offer insights into similar compounds, which can help us infer the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of lithium salts of ethyl cyanoacetate with various reagents to introduce different substituents on the aromatic ring. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared using (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride . This method suggests that the synthesis of the compound might also involve similar strategies, where the appropriate lithium salt is reacted with a reagent that introduces the 3-chloro-4-hydroxy-5-methoxyphenyl and 3,4-dimethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a cyano group and an enamine tautomer. The Z configuration indicates that the substituents on the double bond are on the same side, which is significant for the molecule's interactions and properties. The crystal structure analysis of a related compound showed that it crystallized in a specific space group with defined lattice constants, and the bond distances for the C=C and C–N bonds were precisely measured . These details provide a basis for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups. The presence of a cyano group and an enamine suggests that they could participate in various chemical reactions, such as nucleophilic addition or cycloaddition reactions. The bifurcated hydrogen bond observed in one of the related compounds indicates that intramolecular and intermolecular hydrogen bonding could influence the reactivity and stability of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystal packing of one related compound was influenced by N⋯π and O⋯π interactions, as well as hydrogen bonding, which could affect the melting point, solubility, and other physical properties . Spectrometric techniques such as IR, UV, and NMR were used for characterization, suggesting that similar methods could be employed to determine the physical and chemical properties of the compound . The computational study of another related compound provided theoretical data that matched well with the experimental findings, indicating that computational methods could also be used to predict the properties of the compound .
properties
IUPAC Name |
(Z)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c1-27-17-5-4-13(10-18(17)28-2)6-7-24-21(26)15(12-23)8-14-9-16(22)20(25)19(11-14)29-3/h4-5,8-11,25H,6-7H2,1-3H3,(H,24,26)/b15-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJDQGMCVKGPJY-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC(=C(C(=C2)Cl)O)OC)/C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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